![molecular formula C11H15BrN4O2 B6642388 3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6642388.png)
3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one is a chemical compound that is widely used in scientific research. It is a potent inhibitor of several enzymes, including protein kinases, and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one is through the inhibition of protein kinases. It binds to the ATP-binding site of these enzymes, preventing them from phosphorylating their substrates. This leads to a disruption of the signaling pathways that these enzymes are involved in, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one are wide-ranging and depend on the specific protein kinases that are inhibited. Some of the effects that have been observed include a decrease in cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one in lab experiments is its potency and selectivity for protein kinases. This allows researchers to specifically target these enzymes and study their function in a controlled manner. However, one of the limitations of this compound is its potential for off-target effects. It is important for researchers to carefully design their experiments and control for any potential confounding factors.
Zukünftige Richtungen
There are several future directions for research involving 3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one. One area of interest is in the development of more potent and selective inhibitors of specific protein kinases. Additionally, this compound may be useful in the development of new therapies for inflammatory diseases and cancer. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential for clinical use.
Conclusion:
In conclusion, 3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one is a potent inhibitor of protein kinases that has a wide range of biochemical and physiological effects. Its selectivity and potency make it a valuable tool for scientific research, and its potential for clinical use makes it an area of interest for future research.
Synthesemethoden
The synthesis of 3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one is a multi-step process that involves several chemical reactions. The starting material for the synthesis is 5-bromopyrimidine-2-carboxylic acid, which is converted into an intermediate compound through a series of reactions. This intermediate is then reacted with morpholine and a suitable reagent to produce the final product.
Wissenschaftliche Forschungsanwendungen
3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one is widely used in scientific research as a tool to study the function of protein kinases. It has been shown to inhibit several protein kinases, including ERK1/2, JNK1/2, and p38α/β. These enzymes play important roles in cell signaling pathways and are involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
3-[(5-bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN4O2/c12-9-7-14-11(15-8-9)13-2-1-10(17)16-3-5-18-6-4-16/h7-8H,1-6H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVQXEJDDDWYFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCNC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


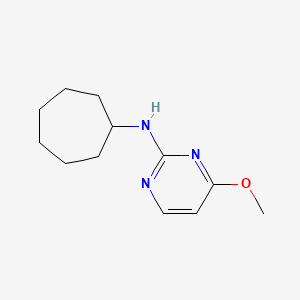
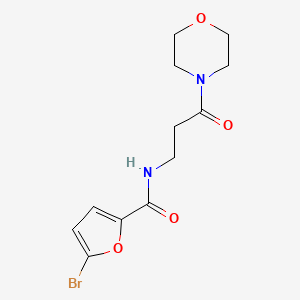
![3-[(3-Hydroxyphenyl)methylamino]-1-piperidin-1-ylpropan-1-one](/img/structure/B6642320.png)
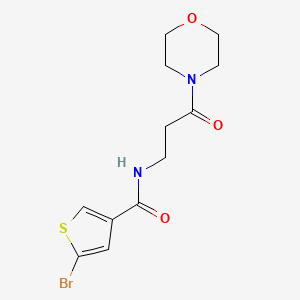
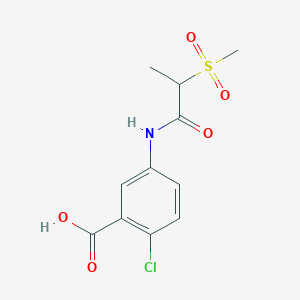
![4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid](/img/structure/B6642344.png)
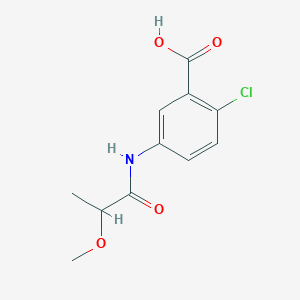
![2-Methyl-5-[(2-methylsulfonylpropanoylamino)methyl]furan-3-carboxylic acid](/img/structure/B6642351.png)


![N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B6642401.png)

![N-tert-butyl-2-[(5-chloropyridin-2-yl)amino]propanamide](/img/structure/B6642410.png)